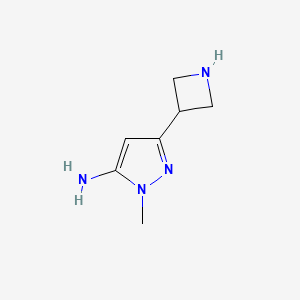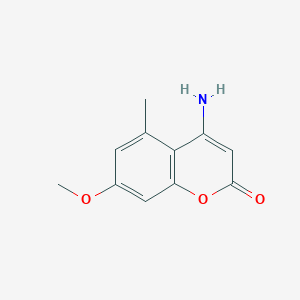
4-Amino-7-methoxy-5-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-7-methoxy-5-methyl-2H-chromen-2-one: is a derivative of chromenone, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of an amino group at the 4th position, a methoxy group at the 7th position, and a methyl group at the 5th position on the chromenone ring. It is a crystalline powder that is light-sensitive and has significant applications in various fields, including medicinal chemistry and biophysical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-methoxy-5-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method is known for its efficiency in producing chromenone derivatives. The reaction involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst. For this compound, the specific reactants and conditions include:
Reactants: 3-Amino-4-methoxyphenol and ethyl acetoacetate.
Catalyst: Concentrated sulfuric acid.
Conditions: The reaction is carried out at elevated temperatures, typically around 100-120°C, for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants and catalyst.
Purification: The crude product is purified through recrystallization from ethanol or other suitable solvents.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-7-methoxy-5-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or other strong nucleophiles.
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted chromenones depending on the nucleophile used.
Applications De Recherche Scientifique
4-Amino-7-methoxy-5-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of enzyme activities, particularly serine proteases.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of dyes and pigments for various applications
Mécanisme D'action
The mechanism of action of 4-Amino-7-methoxy-5-methyl-2H-chromen-2-one involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
7-Amino-4-methylcoumarin: Another chromenone derivative with similar biological activities.
4-Methyl-7-hydroxycoumarin: Known for its use as a fluorescent probe.
4-Methyl-7-aminocoumarin: Used in the study of enzyme activities
Uniqueness: 4-Amino-7-methoxy-5-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7th position and amino group at the 4th position make it particularly effective as a fluorescent probe and enzyme inhibitor .
Propriétés
Formule moléculaire |
C11H11NO3 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
4-amino-7-methoxy-5-methylchromen-2-one |
InChI |
InChI=1S/C11H11NO3/c1-6-3-7(14-2)4-9-11(6)8(12)5-10(13)15-9/h3-5H,12H2,1-2H3 |
Clé InChI |
VSKOCJRDEVTEPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1C(=CC(=O)O2)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B12847288.png)
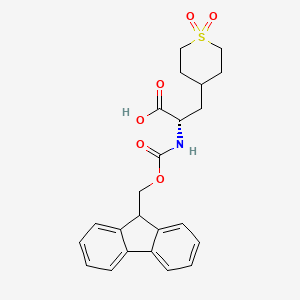
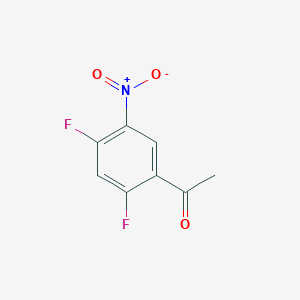

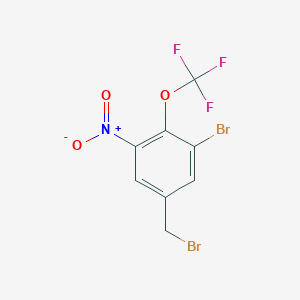

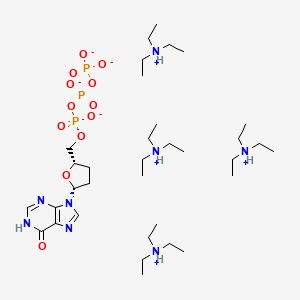
![(R)-5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-6-fluoro-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B12847326.png)
![[[(2R,3S,5R)-5-[5-[(E)-3-[[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12847331.png)
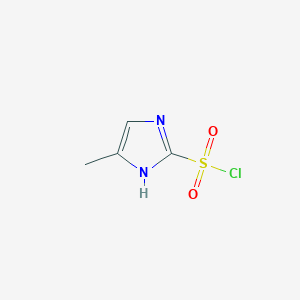
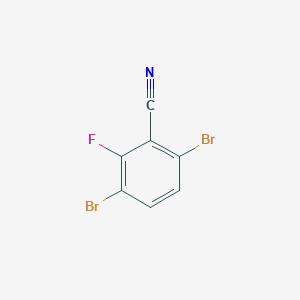

![6-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12847373.png)
